molecular formula C169H278N54O48S8 B612411 Agitoxin 2 CAS No. 168147-41-9

Agitoxin 2

Cat. No.: B612411
CAS No.: 168147-41-9
M. Wt: 4091 g/mol
InChI Key: MNSSWZUIQUJZTG-OFZOPSLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agitoxin 2 is a 38-amino acid peptide toxin first isolated from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is known for its high-affinity inhibition of the Shaker K+ channel and mammalian voltage-gated potassium channels Kv1.x (x = 1, 3, 6) . This compound has garnered significant interest due to its potent biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

Agitoxin-2 (AgTx2) is a peptide found in the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. It primarily targets the Kv1.3 voltage-gated potassium channels . These channels play a crucial role in regulating membrane potential and calcium signaling in human effector memory T cells, which are key mediators of autoimmune diseases such as multiple sclerosis, type 1 diabetes, and rheumatoid arthritis .

Mode of Action

AgTx2 acts as a potent blocker of Kv1.3 channels . It binds to the extracellular vestibule of the Shaker-related K+ channels through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions . This binding blocks the K+ channel pore and inhibits K+ permeation . The binding dynamics of AgTx2 to the KcsA channel have been observed using high-speed atomic force microscopy . Single-molecule kinetic analyses revealed that the affinity of the channel for AgTx2 increased during persistent binding and decreased during persistent dissociation .

Biochemical Pathways

The binding of AgTx2 to the Kv1.3 channels affects the permeation of specific ion species via their transmembrane pore with gating . This inappropriate permeation of ions can lead to dysregulation of the membrane potential, resulting in critical dysfunction of cells .

Pharmacokinetics

It’s known that the affinity of the kv13 channel for AgTx2 increases during persistent binding and decreases during persistent dissociation . This suggests that the bioavailability of AgTx2 may be influenced by its binding dynamics.

Result of Action

The primary result of AgTx2’s action is the inhibition of Kv1.3 channels, leading to the blocking of K+ permeation . This can cause many physiological dysfunctions, particularly in the context of autoimmune diseases where Kv1.3 channels play a crucial role .

Action Environment

The action of AgTx2 can be influenced by various environmental factors. For instance, the binding dynamics of AgTx2 to the Kv1.3 channels can be affected by changes in the membrane voltage and membrane tension . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Agitoxin 2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Recombinant expression in microbial systems, such as Escherichia coli and Pichia pastoris, is another method for producing this compound. This approach involves inserting the gene encoding this compound into a plasmid vector, which is then introduced into the host organism. The host cells express the peptide, which can be harvested and purified. This method is advantageous for producing large quantities of the peptide with high yield and proper folding .

Chemical Reactions Analysis

Types of Reactions

Agitoxin 2 primarily undergoes reactions involving its amino acid residues. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized form of this compound with disulfide bonds and various mutants of the peptide with altered amino acid sequences .

Scientific Research Applications

Agitoxin 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Agitoxin 2 is similar to other scorpion toxins such as Margatoxin and Charybdotoxin, which also target potassium channels. this compound is unique in its high selectivity for Kv1.3 channels, making it a valuable tool for studying these channels and developing targeted therapies .

List of Similar Compounds

Properties

CAS No.

168147-41-9

Molecular Formula

C169H278N54O48S8

Molecular Weight

4091 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1

InChI Key

MNSSWZUIQUJZTG-OFZOPSLBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN

Appearance

White lyophilized solid

Purity

>98%

sequence

GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK

source

Synthetic

storage

-20°C

Origin of Product

United States
Customer
Q & A

Q1: What is the primary target of Agitoxin-2 and how does it exert its effects?

A1: Agitoxin-2 (AgTx2) is a potent peptide blocker of voltage-gated potassium channels, primarily targeting the Kv1.3 subtype. [, , ] It physically obstructs the channel pore, preventing potassium ion flow across the cell membrane. [, , ] This blockade leads to altered neuronal excitability, immune cell activation, and other physiological processes. [, , , , ]

Q2: Could you elaborate on the specific interactions between Agitoxin-2 and the Kv1.3 channel?

A2: AgTx2 binds to the outer vestibule of the Kv1.3 channel, interacting with residues in the pore region. [, , ] This interaction involves a network of hydrophobic contacts, hydrogen bonds, and salt bridges. [, ] Specifically, key residues like Arg24, Lys27, and Arg31 on AgTx2's β-sheet play crucial roles in binding to the channel. []

Q3: How does the binding of AgTx2 to the Kv1.3 channel affect its kinetics?

A3: High-speed atomic force microscopy (HS-AFM) studies have revealed that AgTx2 binding to the KcsA channel, a model for Kv channels, follows an induced-fit pathway. [, ] This means the channel undergoes conformational changes upon AgTx2 binding, leading to a higher affinity state. This induced-fit mechanism significantly accelerates the binding process. [, ]

Q4: Beyond Kv1.3, are there other potassium channels targeted by AgTx2?

A4: While AgTx2 exhibits highest affinity for Kv1.3, it can also block other Kv1 family channels, albeit with lower potency. These include Kv1.1, Kv1.2, and Kv1.6. [, , , , , ] The specific amino acid residues within the channel pore region contribute to the observed differences in binding affinity. [, ]

Q5: What is the structural information available for Agitoxin-2?

A5: AgTx2 is a 38-amino acid peptide with three disulfide bridges, contributing to its compact structure. [, , ] Its three-dimensional structure, determined through NMR spectroscopy, reveals a triple-stranded antiparallel β-sheet and a single α-helix. [] The cysteine residues involved in disulfide bond formation are crucial for the stability of this fold. []

Q6: Have any studies explored modifying the structure of Agitoxin-2 and what are the implications?

A6: Researchers have explored creating chimeric peptides by combining segments of AgTx2 with other scorpion toxins like Maurotoxin (MTX). [] For instance, the AgTx2-MTX chimera displayed altered disulfide bond patterns and exhibited higher potency against the Kv1.2 channel compared to the parent toxins. [] These findings highlight the potential for engineering novel channel blockers with tailored selectivity profiles.

Q7: Can Agitoxin-2 be tagged with fluorescent proteins, and what are the benefits of doing so?

A7: Yes, researchers have successfully tagged AgTx2 with fluorescent proteins like GFP at either the N- or C-terminus. [, , ] Interestingly, N-terminal tagging with GFP enhanced AgTx2's selectivity for the Kv1.3 channel while retaining its high affinity. [] These fluorescent conjugates offer a valuable tool for visualizing Kv1.3 channel localization and studying ligand binding in living cells. [, ]

Q8: Are there any computational models available for studying AgTx2-channel interactions?

A9: Yes, researchers have employed molecular modeling and docking simulations to investigate the interaction of AgTx2 with Kv1.3 and other potassium channels. [, , , ] These computational approaches provide valuable insights into the binding modes, key interacting residues, and structural features that govern the toxin's selectivity and affinity. [, , ]

Q9: What is the significance of studying Agitoxin-2 and Kv1.3 channels in a broader biological context?

A10: Kv1.3 channels play crucial roles in various physiological processes, including immune cell activation, insulin secretion, and neuronal signaling. [, , , ] AgTx2, as a potent and selective Kv1.3 channel blocker, has emerged as a valuable tool for investigating the role of these channels in health and disease. [, , , , , ] Moreover, understanding the structure-activity relationship of AgTx2 and its interactions with Kv channels could pave the way for developing novel therapeutics for autoimmune diseases, neurological disorders, and other conditions. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.